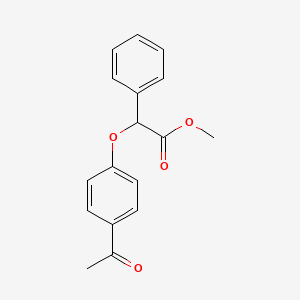

Methyl 2-(4-acetylphenoxy)-2-phenylacetate

Descripción general

Descripción

Methyl 2-(4-acetylphenoxy)-2-phenylacetate is a chemical compound that is related to various research areas, including organic synthesis, medicinal chemistry, and material science. While the specific compound is not directly mentioned in the provided papers, there are several related compounds and methodologies that can be inferred to provide insight into the synthesis, structure, and properties of similar ester compounds.

Synthesis Analysis

The synthesis of related compounds often involves multi-step organic reactions. For instance, the preparation of methyl 2-bromoacetyl-4,5-dimethoxyphenylacetate involved the reaction of cupric bromide with methyl 2-acetyl-4,5-dimethoxyphenylacetate . Similarly, the synthesis of methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl) isoxazolidin-2-yl) acetate was achieved using XRD, FT-IR, UV–Vis, and NMR techniques . These methods could potentially be adapted for the synthesis of Methyl 2-(4-acetylphenoxy)-2-phenylacetate.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, the structure of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was confirmed by IR, (1)H NMR, and single-crystal X-ray diffraction studies . Theoretical calculations, such as those performed for methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl) isoxazolidin-2-yl) acetate, can provide detailed information about the molecular and chemical properties .

Chemical Reactions Analysis

The reactivity of similar compounds can be inferred from the literature. Methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate has been shown to be reactive in Michael additions and Diels–Alder reactions . This suggests that Methyl 2-(4-acetylphenoxy)-2-phenylacetate could also participate in various organic reactions, depending on the functional groups present in the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied using experimental and theoretical methods. For instance, the electronic properties of methyl 2-(oxy)-2, 2-diphenylacetate substituted metallophthalocyanines were investigated through computational calculations . The non-linear optical behaviors of compounds, such as the first-order hyperpolarizability values, have been examined to determine their potential applications . These studies provide a framework for understanding the properties of Methyl 2-(4-acetylphenoxy)-2-phenylacetate.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Transformations

Research into the synthesis and transformations of methyl 2-(4-acetylphenoxy)-2-phenylacetate and its derivatives has yielded insights into their potential applications in medicinal chemistry and organic synthesis. The compound serves as a precursor in the synthesis of phenylacetic acid derivatives and related compounds, showcasing its versatility in chemical transformations.

For example, the production of phenylacetic acid derivatives from culture by Curvularia lunata has been explored, where derivatives lack antimicrobial and antioxidant activity but serve as important intermediates in organic synthesis (Varma et al., 2006). Additionally, the regio-controlled synthesis of substituted phenols demonstrates the compound's utility in creating structurally diverse phenolic compounds, further underscoring its significance in synthetic chemistry (Chan & Brownbridge, 1981).

Application in Drug Intermediate Synthesis

Environmental Degradation Studies

Studies on the environmental degradation of aromatic compounds similar to methyl 2-(4-acetylphenoxy)-2-phenylacetate provide insights into their biodegradability and environmental impact. The degradation of ibuprofen, a compound with a related aromatic structure, by environmental bacteria indicates the potential for microbial breakdown of similar compounds, offering a perspective on their environmental fate and degradation pathways (Murdoch & Hay, 2005).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 2-(4-acetylphenoxy)-2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c1-12(18)13-8-10-15(11-9-13)21-16(17(19)20-2)14-6-4-3-5-7-14/h3-11,16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDMGUTFQAHUPNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OC(C2=CC=CC=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20377302 | |

| Record name | methyl 2-(4-acetylphenoxy)-2-phenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(4-acetylphenoxy)-2-phenylacetate | |

CAS RN |

885949-39-3 | |

| Record name | Methyl α-(4-acetylphenoxy)benzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885949-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 2-(4-acetylphenoxy)-2-phenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B1303611.png)

![2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1303633.png)